![molecular formula C8H4BrNO2S B1521735 2-Bromobenzo[d]thiazole-6-carboxylic acid CAS No. 22514-58-5](/img/structure/B1521735.png)
2-Bromobenzo[d]thiazole-6-carboxylic acid
Overview
Description
2-Bromobenzo[d]thiazole-6-carboxylic acid is a benzothiazole derivative . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .
Synthesis Analysis
The synthesis of 2-Bromobenzo[d]thiazole-6-carboxylic acid involves various methods. One of the methods includes the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl2 CH2 Cl2 in the presence of K2 CO3 and DMF . Another method involves the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives .Molecular Structure Analysis
The molecular weight of 2-Bromobenzo[d]thiazole-6-carboxylic acid is 259.1 . The IUPAC name is 2-bromo-1H-1lambda3-benzo[d]thiazole-6-carboxylic acid . The InChI code is 1S/C8H5BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3,13H,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromobenzo[d]thiazole-6-carboxylic acid include a molecular weight of 259.1 . It is a solid at room temperature .Scientific Research Applications
Salt and Co-Crystal Formation in Supramolecular Chemistry
Research indicates that 2-Bromobenzo[d]thiazole-6-carboxylic acid derivatives, specifically 6-bromobenzo[d]thiazol-2-amine, exhibit notable binding with various carboxylic acid derivatives. This interaction has led to an in-depth understanding of the non-covalent interactions, fundamental in supramolecular chemistry, facilitating the formation of anhydrous and hydrated multicomponent organic acid–base adducts. These compounds demonstrate intricate hydrogen bond patterns and supramolecular synthons, which are essential for constructing complex molecular architectures (Jin et al., 2012), (Jin et al., 2014).
Synthesis of Antibacterial Compounds
The compound has been instrumental in synthesizing a series of compounds with antibacterial properties. Specifically, it's involved in the production of N-substituted-3-chloro-2-azetidinones and piperidine-substituted benzothiazole derivatives, showing promising antibacterial activities against a range of microorganisms, indicating its significant role in developing new antimicrobial agents (Chavan & Pai, 2007), (Shafi et al., 2021).
Chemical Structural Analysis and Drug Analog Studies
The chemical structure of 2-Bromoacetoxybenzoic acid, a close structural analog of aspirin, has been studied to understand the molecular conformations and bond-angle distortions. Such studies are pivotal in the field of drug design and structural biology, offering insights into molecular interactions and drug efficacy (Loll et al., 1996), (Loll et al., 1996).
Catalyst and Reactivity Studies in Organic Synthesis
This compound is also involved in catalyst formation and reactivity studies, like the formation of benzothiazolin-2-ylidene complexes and their activities toward Heck coupling reactions. These studies contribute significantly to understanding catalysis mechanisms and developing more efficient catalytic systems in organic synthesis (Yen et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,3-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKXPLAJDFRFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671909 | |
Record name | 2-Bromo-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzo[d]thiazole-6-carboxylic acid | |
CAS RN |
22514-58-5 | |
Record name | 2-Bromo-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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